Tetraoctylphosphanium chloride
Overview
Description
Tetraoctylphosphanium chloride is a quaternary phosphonium salt with the chemical formula (C_{32}H_{68}PCl). It is part of the broader class of phosphonium-based ionic liquids, which are known for their unique properties and applications in various fields, including chemistry, biology, and industry. This compound is particularly noted for its stability and ability to act as a phase-transfer catalyst.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraoctylphosphanium chloride can be synthesized through the quaternization of tri-n-octylphosphine with an alkyl halide, typically octyl chloride. The reaction is carried out in an organic solvent such as toluene or dichloromethane under reflux conditions. The general reaction scheme is as follows:
[ \text{P(C}8\text{H}{17})_3 + \text{C}8\text{H}{17}\text{Cl} \rightarrow \text{P(C}8\text{H}{17})_4\text{Cl} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves continuous flow processes to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or column chromatography to remove any impurities and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: Tetraoctylphosphanium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The phosphonium center can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide, cyanide, and alkoxide ions.
Solvents: Reactions are typically carried out in polar aprotic solvents such as acetonitrile or dimethyl sulfoxide (DMSO).
Major Products: The major products of these reactions depend on the nucleophile used. For example, reacting this compound with sodium hydroxide yields tetraoctylphosphanium hydroxide.
Scientific Research Applications
Tetraoctylphosphanium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound is explored for its potential in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing into its use as an antimicrobial agent, leveraging its ability to disrupt microbial cell membranes.
Industry: It is employed in the production of ionic liquids, which are used as solvents and electrolytes in various industrial processes.
Mechanism of Action
The mechanism of action of tetraoctylphosphanium chloride primarily involves its role as a phase-transfer catalyst. It facilitates the transfer of reactants between immiscible phases (e.g., organic and aqueous phases) by forming a complex with the reactant and transporting it across the phase boundary. This enhances the reaction rate and efficiency. The molecular targets and pathways involved include the interaction with ionic species and stabilization of transition states during the reaction.
Comparison with Similar Compounds
- Tetrabutylphosphonium chloride
- Trihexyltetradecylphosphonium chloride
- Tetraphenylphosphonium chloride
Comparison: Tetraoctylphosphanium chloride is unique due to its longer alkyl chains, which impart greater hydrophobicity and stability compared to shorter-chain analogs like tetrabutylphosphonium chloride. This makes it particularly effective in applications requiring high thermal stability and low volatility.
Properties
IUPAC Name |
tetraoctylphosphanium;chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H68P.ClH/c1-5-9-13-17-21-25-29-33(30-26-22-18-14-10-6-2,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4;/h5-32H2,1-4H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTXARBFPWQUQA-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[P+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H68ClP | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619141 | |
Record name | Tetraoctylphosphanium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37165-84-7 | |
Record name | Tetraoctylphosphanium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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